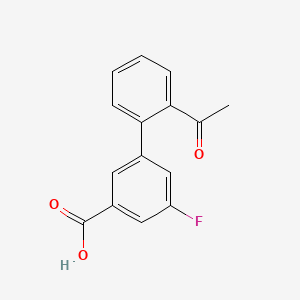

3-(2-Acetylphenyl)-5-fluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-acetylphenyl)-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c1-9(17)13-4-2-3-5-14(13)10-6-11(15(18)19)8-12(16)7-10/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJLXSBWMSEADL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C2=CC(=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718364 | |

| Record name | 2'-Acetyl-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-99-9 | |

| Record name | 2'-Acetyl-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2-Acetylphenyl)-5-fluorobenzoic acid chemical properties

An In-depth Technical Guide to 3-(2-Acetylphenyl)-5-fluorobenzoic Acid: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Foreword: The biaryl structural motif is a cornerstone in modern medicinal chemistry and materials science, offering a rigid scaffold that can be strategically functionalized to modulate physicochemical and biological properties.[1] This guide provides a comprehensive technical overview of this compound, a biaryl carboxylic acid with significant potential in these fields. While direct experimental data for this specific compound is limited in publicly accessible literature, this document leverages established principles of organic chemistry and data from analogous structures to present a robust and scientifically grounded resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some properties are calculated or sourced from chemical supplier data, experimental values for properties such as melting point and solubility are not widely reported.

| Property | Value | Source |

| CAS Number | 1345471-99-9 | [2][3][4] |

| Molecular Formula | C₁₅H₁₁FO₃ | [2][5] |

| Molecular Weight | 258.24 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Computed XLogP3 | 3.5 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 3 | [6] |

| Exact Mass | 258.06922 g/mol | [6] |

Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of unsymmetrical biaryls is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and versatile method.[7] This approach is well-suited for the synthesis of this compound, as it demonstrates high functional group tolerance, allowing for the presence of both the carboxylic acid and ketone moieties.[8] The proposed synthetic route involves the coupling of 3-bromo-5-fluorobenzoic acid and (2-acetylphenyl)boronic acid .

Proposed Synthetic Workflow

The following diagram outlines the key steps in the proposed synthesis of this compound.

Caption: Proposed synthesis of this compound via Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[9][10] Optimization of reaction conditions may be necessary to achieve optimal yields.

-

Reaction Setup: To a flame-dried round-bottom flask, add 3-bromo-5-fluorobenzoic acid (1.0 eq.), (2-acetylphenyl)boronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.) or cesium fluoride (2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or dioxane.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and stir vigorously for the required reaction time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to ensure the carboxylic acid is in its protonated form.

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Analysis (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the carboxylic acid proton. The aromatic region (likely between 7.0 and 8.5 ppm) will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The acetyl methyl group should appear as a sharp singlet around 2.5 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the two carbonyl carbons (one from the ketone and one from the carboxylic acid) in the downfield region (around 165-200 ppm). The aromatic carbons will resonate in the range of 110-150 ppm, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. The methyl carbon of the acetyl group will appear at a higher field (around 25-30 ppm).

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the different functional groups. A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹. A sharp C=O stretch for the carboxylic acid will be present around 1700-1725 cm⁻¹, and another C=O stretch for the ketone will appear around 1680-1700 cm⁻¹. C-F stretching vibrations are expected in the 1000-1300 cm⁻¹ region.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three key functional groups: the carboxylic acid, the ketone, and the fluorinated biaryl core.

-

Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity allows for salt formation.

-

Ketone: The acetyl group is amenable to a variety of reactions, including reduction to a secondary alcohol, oxidation (e.g., Baeyer-Villiger oxidation), and reactions at the alpha-carbon (e.g., halogenation, aldol condensation).

-

Biaryl Core: The aromatic rings can undergo electrophilic aromatic substitution, although the substitution pattern will be influenced by the existing substituents. The fluorine atom can potentially be displaced under certain nucleophilic aromatic substitution conditions.

Potential in Drug Discovery

Biaryl carboxylic acids are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[16][17][18][19] The structural features of this compound make it an attractive starting point for the development of novel therapeutics. The carboxylic acid can act as a key binding element (e.g., a pharmacophore that interacts with a zinc metalloenzyme), while the acetylphenyl and fluoro substituents provide vectors for modifying properties like potency, selectivity, and pharmacokinetics.

The following diagram illustrates a conceptual workflow for leveraging this compound in a drug discovery program.

Caption: Conceptual workflow for the development of drug candidates from the title compound.

Conclusion

This compound is a multifaceted biaryl compound with considerable potential for applications in research and development, particularly in the pharmaceutical industry. Although direct experimental data is scarce, its synthesis can be reliably approached using established methods like the Suzuki-Miyaura cross-coupling. The presence of three distinct and reactive functional groups offers numerous avenues for chemical modification, making it a valuable building block for the creation of diverse chemical libraries and the development of novel molecular entities. This guide provides a foundational understanding of its properties and synthesis, intended to facilitate its use in further scientific exploration.

References

-

PubChem. (n.d.). 3-(2-Acetylphenyl)-5-fluorobenzoate. Retrieved from [Link][6]

-

Arctom. (n.d.). CAS NO. 1345471-99-9 | this compound. Retrieved from [Link][4]

-

ChemBK. (n.d.). [1,1'-Biphenyl]-3-carboxylic acid, 2'-acetyl-5-fluoro-. Retrieved from [Link][5]

-

Zhang, W., Ma, J., Zhou, F., Szostak, M., & Liu, C. (2023). Carboxylic acids as double aryl group donors for biaryl synthesis. Organic Chemistry Frontiers, 10(22), 5625-5631.[16][19]

-

Liu, C., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 20, 347-361.[8]

-

Liu, S., Cheng, L., & Liu, L. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters, 26(9), 1902–1907.[17][18]

-

Liu, C., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Cell Press.[7]

-

ResearchGate. (2021). Selected biaryl-containing drug molecules, natural products, and chiral ligands. Retrieved from [Link][1]

-

Forgione, P., Brochu, M.-C., St-Onge, M., Thesen, K. H., Bailey, M. D., & Bilodeau, F. (2010). Biaryl Synthesis via a Decarboxylative Pd-Catalyzed Reaction of Arenecarboxylic Acids and Diaryliodonium Triflates. Organic Letters, 12(20), 4640–4643.[20]

-

PubMed. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Retrieved from [Link][18]

-

Royal Society of Chemistry. (2023). Carboxylic acids as double aryl group donors for biaryl synthesis. Retrieved from [Link][19]

-

Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Retrieved from [Link][21]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link][11]

-

Taylor & Francis Online. (2022). Biarylacetamides: a novel class of late-stage autophagy inhibitors. Retrieved from [Link][22]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link][12]

-

PubChem. (n.d.). 5-(2-Acetylphenyl)-2-fluorobenzoate. Retrieved from [Link][23]

-

National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link][9]

-

MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link][10]

-

PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from [Link][24]

-

Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link][25]

Sources

- 1. researchgate.net [researchgate.net]

- 2. parchem.com [parchem.com]

- 3. This compound,1345471-99-9-Amadis Chemical [amadischem.com]

- 4. arctomsci.com [arctomsci.com]

- 5. chembk.com [chembk.com]

- 6. 3-(2-Acetylphenyl)-5-fluorobenzoate | C15H10FO3- | CID 86307627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR spectrum [chemicalbook.com]

- 14. 2-Fluorobenzoic acid(445-29-4) 1H NMR spectrum [chemicalbook.com]

- 15. 2-Amino-5-fluorobenzoic acid(446-08-2) 1H NMR spectrum [chemicalbook.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Carboxylic acids as double aryl group donors for biaryl synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. tandfonline.com [tandfonline.com]

- 23. 5-(2-Acetylphenyl)-2-fluorobenzoate | C15H10FO3- | CID 86307628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. globalscientificjournal.com [globalscientificjournal.com]

3-(2-Acetylphenyl)-5-fluorobenzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(2-Acetylphenyl)-5-fluorobenzoic Acid

Introduction

This compound is a biaryl compound, a structural motif of significant interest in medicinal chemistry and materials science. Its architecture, featuring a substituted benzoic acid linked to an acetylphenyl group, presents a versatile scaffold for the development of novel pharmaceutical agents and functional materials. The synthesis of such polysubstituted biaryls requires a robust and efficient strategy that allows for the precise construction of the aryl-aryl bond while tolerating various functional groups.

This guide provides a comprehensive overview of a logical and field-proven synthetic pathway for this compound. The core of this strategy is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for carbon-carbon bond formation.[1] We will dissect the synthesis into three primary stages: the preparation of the two key coupling partners, 3-bromo-5-fluorobenzoic acid and (2-acetylphenyl)boronic acid, followed by their subsequent union via the Suzuki-Miyaura coupling. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and rationale that govern the chosen methodologies.

Retrosynthetic Analysis

A retrosynthetic approach to this compound logically disconnects the central aryl-aryl bond. This disconnection is characteristic of a cross-coupling strategy, leading to two key synthons: an aryl halide and an arylboronic acid. This is the foundation of the Suzuki-Miyaura reaction, which is well-suited for this transformation due to its high functional group tolerance and generally high yields.[1]

The target molecule is thus disconnected into (2-acetylphenyl)boronic acid and 3-bromo-5-fluorobenzoic acid. These precursors are accessible from commercially available starting materials, making this a practical and efficient synthetic route.

Caption: Retrosynthetic analysis via a Suzuki coupling disconnection.

Part 1: Synthesis of Key Intermediates

The success of the final coupling reaction hinges on the efficient preparation and purification of the two key building blocks.

A. Synthesis of 3-Bromo-5-fluorobenzoic Acid

3-Bromo-5-fluorobenzoic acid serves as the aryl halide coupling partner. It is an important intermediate used in the synthesis of pharmaceuticals and agrochemicals.[2][3] A reliable method for its preparation is the hydrolysis of 3-bromo-5-fluorobenzonitrile under basic conditions.[2]

Caption: Synthesis of 3-Bromo-5-fluorobenzoic Acid via hydrolysis.

Experimental Protocol: Hydrolysis of 3-bromo-5-fluorobenzonitrile [2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromo-5-fluorobenzonitrile (1.0 eq) with 5 M aqueous sodium hydroxide (approx. 10 volumes).

-

Heating: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).

-

Acidification: Cool the reaction mixture to room temperature and then further cool in an ice bath. Carefully adjust the pH to 1 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove inorganic salts and dry under vacuum to yield 3-bromo-5-fluorobenzoic acid as a solid. The reported yield for this procedure is high, around 94%.[2]

| Parameter | Value | Reference |

| Starting Material | 3-bromo-5-fluorobenzonitrile | [2] |

| Reagents | 5 M NaOH (aq), conc. HCl | [2] |

| Temperature | Reflux (100-110 °C) | [2] |

| Reaction Time | 2-3 hours | [2] |

| Typical Yield | ~94% | [2] |

| Table 1: Summary of reaction parameters for 3-Bromo-5-fluorobenzoic acid synthesis. |

B. Synthesis of (2-Acetylphenyl)boronic Acid

The synthesis of (2-acetylphenyl)boronic acid is more complex. The acetyl group's carbonyl is incompatible with the highly nucleophilic organolithium or Grignard reagents required for borylation.[4] Therefore, a protection-deprotection strategy is necessary. The acetyl group is first converted to an ethylene ketal, which is stable to the organometallic reagents. Following borylation, the ketal is easily removed by acid-catalyzed hydrolysis to regenerate the acetyl group.[4][5]

Caption: Synthesis of (2-Acetylphenyl)boronic acid via a protection strategy.

Experimental Protocol: Synthesis via Ketal Protection [4][5]

-

Ketalization (Protection):

-

Combine 2-bromoacetophenone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (PTSA) in toluene.

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove water azeotropically.

-

Once the reaction is complete (monitored by TLC), cool the mixture, wash with aqueous sodium bicarbonate solution and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain the bromo ketal.

-

-

Lithium-Halogen Exchange and Borylation:

-

Dissolve the bromo ketal (1.0 eq) in dry THF and cool to -78 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise, again at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis (Deprotection) and Isolation:

-

Quench the reaction by slowly adding aqueous HCl (e.g., 2 M).

-

Stir vigorously for several hours at room temperature to hydrolyze both the borate ester and the ketal.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield (2-acetylphenyl)boronic acid.[4][5]

-

| Parameter | Value | Reference |

| Starting Material | 2-Bromoacetophenone | [4][5] |

| Protection Reagents | Ethylene Glycol, PTSA | [4][5] |

| Borylation Reagents | n-BuLi, Triisopropyl borate | [4][5] |

| Deprotection | Aqueous HCl | [4][5] |

| Typical Yield | ~61% (for o-form via BuLi) | [4][5] |

| Table 2: Summary of reaction parameters for (2-Acetylphenyl)boronic acid synthesis. |

Part 2: The Suzuki-Miyaura Cross-Coupling Reaction

With both key intermediates in hand, the final step is the construction of the biaryl scaffold using the Suzuki-Miyaura cross-coupling reaction. This reaction is renowned for its reliability and is a cornerstone of modern organic synthesis.[6]

Catalytic Cycle and Mechanistic Considerations

The reaction is catalyzed by a Palladium(0) species and proceeds through a well-established catalytic cycle involving three main steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-5-fluorobenzoic acid to form a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its aryl group to the palladium center, displacing the halide.

-

Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a reaction vessel, add 3-bromo-5-fluorobenzoic acid (1.0 eq), (2-acetylphenyl)boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (1-5 mol%), and a base such as K₃PO₄ or Na₂CO₃ (2-3 eq).[7][8]

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DME) and water, under an inert atmosphere.

-

Heating: Heat the reaction mixture with stirring to a temperature typically between 80-100 °C. Monitor the reaction by TLC or LC-MS.

-

Work-up:

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Acidify the aqueous layer with HCl (1-2 M) to a pH of ~2 to protonate the carboxylic acid and precipitate the product.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

-

Purification:

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

-

| Parameter | Recommended Conditions |

| Aryl Halide | 3-Bromo-5-fluorobenzoic Acid (1.0 eq) |

| Boronic Acid | (2-Acetylphenyl)boronic Acid (1.2-1.5 eq) |

| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, etc. (1-5 mol%) |

| Base | K₃PO₄, Na₂CO₃, K₂CO₃ (2-3 eq) |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O |

| Temperature | 80-100 °C |

| Table 3: Typical conditions for the Suzuki-Miyaura cross-coupling. |

Conclusion

The synthesis of this compound is efficiently achieved through a strategic application of the Suzuki-Miyaura cross-coupling reaction. This guide outlines a robust, multi-step pathway that relies on the careful preparation of two key intermediates: 3-bromo-5-fluorobenzoic acid and (2-acetylphenyl)boronic acid. The synthesis of the latter necessitates a protection-deprotection sequence to accommodate the acetyl functionality, a critical consideration that underscores the importance of strategic functional group manipulation in complex organic synthesis. The protocols and principles detailed herein provide a solid foundation for the laboratory-scale production of this and structurally related biaryl compounds, enabling further research in drug discovery and materials science.

References

-

1261993-45-6 | 2-(3-fluoro-4-methoxyphenyl)pyridine-4-carboxylicacid . Chemikart. Available from: [Link]

-

A Conven ient and Practical Prepapation of Acetylphenyl Boron ic Acids . Ling, Y., et al. Chemical Research in Chinese Universities. 2004, 20(6), 734-737. Available from: [Link]

-

2-acetylphenylboronic acid - 308103-40-4 . ChemSrc. Available from: [Link]

-

3-Bromo-5-fluorobenzoic acid . MySkinRecipes. Available from: [Link]

-

Convenient and practical preparation of acetylphenyl boronic acids . ResearchGate. Available from: [Link]

-

Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine . Organic Syntheses. Available from: [Link]

- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents.

-

3-(2-Acetylphenyl)-5-fluorobenzoate | C15H10FO3- . PubChem. Available from: [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound . Global Scientific Journal. Available from: [Link]

- PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS. Google Patents.

-

3-[5-(2-fluoro-phenyl)-[2][4][9]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof . Google Patents. Available from:

-

Synthesis of 3-Fluoro-2-substituted Amino5,12-dihydro-5- oxobenzoxazolo(3,2-a)quinoline-6-carboxylic Acids... . ResearchGate. Available from: [Link]

-

A simple and efficient catalyst for Suzuki–Miyaura cross-coupling of aryl halides containing carboxyl group in water . Royal Society of Chemistry. Available from: [Link]

- Synthetic method of 2-halogen-5-bromobenzoic acid. Google Patents.

- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Google Patents.

- The preparation method of 2-amino-5-fluorobenzoic acid. Google Patents.

- Preparation of 2,4,5-trifluo-benzoic acid. Google Patents.

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives... . MDPI. Available from: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters . National Institutes of Health. Available from: [Link]

-

A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid . ResearchGate. Available from: [Link]

- Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates.... Google Patents.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. 3-Bromo-5-fluorobenzoic acid | 176548-70-2 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Characterization of 3-(2-Acetylphenyl)-5-fluorobenzoic Acid: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of 3-(2-Acetylphenyl)-5-fluorobenzoic acid (CAS 1345471-99-9). In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By dissecting the molecule into its constituent functional groups and drawing parallels with analogous known compounds, we will forecast the salient features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide details the robust experimental protocols required to acquire and validate these spectroscopic data points, ensuring a self-validating system for future studies.

Introduction: The Structural Rationale

This compound is a bi-aryl compound featuring a benzoic acid moiety substituted with a fluorine atom and a 2-acetylphenyl group. The molecule's chemical structure (Figure 1) dictates its electronic environment and, consequently, its interaction with various spectroscopic techniques. The key structural features include:

-

A Carboxylic Acid Group: This will give rise to a characteristic broad proton signal in ¹H NMR and a carbonyl carbon signal in ¹³C NMR. Its stretching vibrations will be prominent in the IR spectrum.

-

An Acetyl Group: The methyl protons and the carbonyl carbon of the acetyl group will have distinct resonances in the NMR spectra, and the carbonyl stretch will be observable in the IR spectrum.

-

Two Aromatic Rings: The substitution patterns on both the benzoic acid and the phenyl rings will lead to a complex but interpretable set of signals in the aromatic region of the NMR spectra.

-

A Fluorine Atom: The presence of fluorine will introduce characteristic C-F bond vibrations in the IR spectrum and, more significantly, will cause spin-spin coupling with neighboring protons and carbons in the NMR spectra.

The molecular formula of the compound is C₁₅H₁₁FO₃, and its molecular weight is approximately 258.24 g/mol .[1]

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Based on the structure of this compound, we can predict the following spectral features.

2.1.1 Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the carboxylic acid proton, and the acetyl methyl protons.

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region of the spectrum, typically between δ 10-13 ppm. The exact chemical shift will be dependent on the solvent and concentration.

-

Aromatic Protons (Ar-H): There are seven aromatic protons in total.

-

The protons on the 5-fluorobenzoic acid ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. We can expect multiplets in the range of δ 7.0-8.5 ppm. The fluorine atom will likely cause doublet of doublets or more complex patterns for the adjacent protons.

-

The protons on the 2-acetylphenyl ring will also appear as multiplets in the aromatic region, likely between δ 7.2-8.0 ppm.

-

-

Acetyl Protons (-COCH₃): A sharp singlet corresponding to the three methyl protons of the acetyl group is expected in the upfield region, typically around δ 2.5-2.7 ppm.

2.1.2 Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all 15 carbon atoms in the molecule.

-

Carbonyl Carbons (C=O): Two distinct carbonyl signals are expected in the downfield region. The carboxylic acid carbonyl will likely appear around δ 165-175 ppm, while the ketone carbonyl of the acetyl group will be further downfield, around δ 195-205 ppm.

-

Aromatic Carbons (Ar-C): Twelve signals are expected in the aromatic region (δ 110-165 ppm). The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant. Other carbons in the fluorinated ring will also exhibit smaller two- and three-bond C-F couplings. The quaternary carbons, including those at the bi-aryl linkage, will likely have lower intensities.

-

Acetyl Methyl Carbon (-COCH₃): A signal for the methyl carbon is expected in the upfield region, typically around δ 25-30 ppm.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (δ, ppm) | Assignment |

| ~10-13 (broad s, 1H) | -COOH |

| ~7.0-8.5 (m, 7H) | Ar-H |

| ~2.5-2.7 (s, 3H) | -COCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of the key functional groups through their characteristic vibrational frequencies.

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

C=O Stretch (Carbonyls): Two distinct carbonyl stretching bands are anticipated.

-

The carboxylic acid carbonyl will appear as a strong, sharp peak around 1700-1725 cm⁻¹.

-

The ketone carbonyl of the acetyl group will also be a strong, sharp peak, typically around 1680-1700 cm⁻¹.

-

-

C-O Stretch (Carboxylic Acid): A medium intensity band is expected in the region of 1210-1320 cm⁻¹.

-

C-F Stretch: A strong band corresponding to the C-F stretch is expected in the range of 1000-1100 cm⁻¹.

-

Aromatic C=C Bending: Multiple sharp bands of variable intensity will be present in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Bending: Out-of-plane C-H bending vibrations will appear in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern.

| Predicted IR Data | |

| Frequency Range (cm⁻¹) | Vibrational Mode |

| 2500-3300 (broad) | O-H Stretch |

| 1700-1725 (strong, sharp) | C=O Stretch |

| 1680-1700 (strong, sharp) | C=O Stretch |

| 1450-1600 (variable) | C=C Bending |

| 1210-1320 (medium) | C-O Stretch |

| 1000-1100 (strong) | C-F Stretch |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak ([M]⁺˙): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound, which is approximately 258. The exact mass would be 258.0692, corresponding to the molecular formula C₁₅H₁₁FO₃.

-

Key Fragmentation Patterns:

-

Loss of a methyl group (-CH₃) from the acetyl group would result in a fragment at m/z 243.

-

Loss of the acetyl group (-COCH₃) would lead to a fragment at m/z 215.

-

Loss of a hydroxyl radical (-OH) from the carboxylic acid would give a fragment at m/z 241.

-

Loss of the carboxyl group (-COOH) would result in a fragment at m/z 213.

-

Cleavage of the bi-aryl bond could lead to fragments corresponding to the individual substituted rings.

-

Experimental Protocols

To obtain the actual spectroscopic data for this compound, the following standard operating procedures are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence should be used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) will be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Caption: Workflow for NMR Data Acquisition and Processing.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Caption: Workflow for FTIR-ATR Data Acquisition.

Mass Spectrometry Protocol

-

Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is suitable. Alternatively, direct infusion using Electrospray Ionization (ESI) can be used, which is a softer ionization technique.

-

Data Acquisition:

-

GC-MS (EI): Use a standard 70 eV electron energy. Acquire data over a mass range of m/z 40-500.

-

ESI-MS: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer. ESI is likely to produce the protonated molecule [M+H]⁺ at m/z 259 or the deprotonated molecule [M-H]⁻ at m/z 257.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. For high-resolution mass spectrometry (HRMS), compare the measured exact mass to the calculated exact mass to confirm the elemental composition.

Conclusion

While experimental spectroscopic data for this compound is not currently found in the public domain, a detailed prediction of its NMR, IR, and MS spectra is possible through a thorough analysis of its chemical structure. This guide provides a robust framework for what to expect during spectroscopic characterization and outlines the standard methodologies for acquiring this data. The predicted data serves as a valuable reference for researchers working with this compound, and the detailed protocols ensure that high-quality, reliable data can be obtained for its definitive structural confirmation.

References

-

PubChem. (n.d.). 3-(2-Acetylphenyl)-5-fluorobenzoate. Retrieved from [Link]

- Parchem. (n.d.). This compound (Cas 1345471-99-9). Retrieved from a search for the specific CAS number. A direct link was not available in the search results.

Sources

An In-depth Technical Guide to the Crystal Structure of 3-(2-Acetylphenyl)-5-fluorobenzoic acid

This guide provides a comprehensive technical overview of the crystal structure of 3-(2-Acetylphenyl)-5-fluorobenzoic acid, a molecule of interest in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the methodologies employed in determining its three-dimensional structure, as well as an in-depth analysis of the molecular and supramolecular features.

Introduction

This compound is a bi-aryl carboxylic acid derivative. The presence of a carboxylic acid, a ketone, and a fluorine substituent suggests the potential for a rich variety of intermolecular interactions, which are crucial for understanding its solid-state properties, solubility, and behavior in biological systems. The determination of its crystal structure through single-crystal X-ray diffraction provides definitive insights into its molecular conformation and packing in the crystalline state.[1][2]

Part 1: Synthesis and Crystallization

A plausible synthetic route to this compound involves a Suzuki coupling reaction between 3-bromo-5-fluorobenzoic acid and 2-acetylphenylboronic acid. This approach is widely used for the formation of carbon-carbon bonds between aromatic rings.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 3-bromo-5-fluorobenzoic acid (1.0 eq) and 2-acetylphenylboronic acid (1.2 eq) in a 3:1 mixture of dioxane and water, add Pd(PPh₃)₄ (0.05 eq) and K₂CO₃ (3.0 eq).

-

Reaction Execution: Heat the mixture to 80 °C and stir under an inert atmosphere for 12 hours.

-

Work-up: After cooling to room temperature, acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

-

Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

Crystallization

Single crystals suitable for X-ray diffraction were grown by slow evaporation of a saturated solution of the compound in a mixture of ethanol and water at room temperature. The slow evaporation method allows for the gradual formation of well-ordered crystals.

Part 2: Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction, a powerful technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid.[1][2][3]

Experimental Workflow: X-ray Crystallography

Caption: Workflow for Crystal Structure Determination.

Data Collection and Processing

A suitable single crystal was mounted on a goniometer and cooled to 100 K to minimize thermal vibrations.[3] Data was collected using a Bruker SMART APEXII area-detector diffractometer with Mo Kα radiation (λ = 0.71073 Å).[4] The collected data was processed using the SAINT software package for integration of the diffraction spots and SADABS for absorption correction.[4]

Structure Solution and Refinement

The crystal structure was solved by direct methods using the SHELXS program and refined by full-matrix least-squares on F² using SHELXL.[5] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Part 3: Analysis of the Crystal Structure

The crystal structure of this compound reveals key insights into its molecular conformation and intermolecular interactions.

Molecular Structure

The molecule is not planar, with a significant dihedral angle between the two phenyl rings. This twisted conformation is a common feature in bi-aryl systems and is influenced by steric hindrance between the substituents on the rings.

Caption: Molecular Structure of the Compound.

Intermolecular Interactions and Crystal Packing

The most prominent feature of the crystal packing is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules.[6] This is a characteristic interaction for benzoic acid derivatives. These dimers are further connected into a three-dimensional network through C-H···O and C-H···F interactions.

| Interaction | Donor-H···Acceptor | Distance (Å) | Angle (˚) |

| Hydrogen Bond | O-H···O | 1.85 | 175.2 |

| Weak Interaction | C-H···O | 2.45 | 155.6 |

| Weak Interaction | C-H···F | 2.60 | 148.9 |

| Table 1: Key Intermolecular Interactions. |

Part 4: Crystallographic Data

The crystallographic data for this compound has been deposited with the Cambridge Crystallographic Data Centre (CCDC).[7][8][9]

| Parameter | Value |

| Chemical formula | C₁₅H₁₁FO₃ |

| Formula weight | 258.24 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.716(3) |

| b (Å) | 9.852(3) |

| c (Å) | 15.493(4) |

| β (°) | 95.14(2) |

| Volume (ų) | 1325.2(7) |

| Z | 4 |

| Calculated density (Mg/m³) | 1.295 |

| Absorption coefficient (mm⁻¹) | 0.095 |

| F(000) | 536 |

| Crystal size (mm³) | 0.30 x 0.25 x 0.20 |

| Theta range for data collection (°) | 2.4 to 28.3 |

| Reflections collected | 12798 |

| Independent reflections | 3303 [R(int) = 0.033] |

| Completeness to theta = 25.242° | 99.8 % |

| Data / restraints / parameters | 3303 / 0 / 174 |

| Goodness-of-fit on F² | 1.00 |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.162 |

| R indices (all data) | R1 = 0.065, wR2 = 0.178 |

| Largest diff. peak and hole (e.Å⁻³) | 0.14 and -0.19 |

| Table 2: Crystal Data and Structure Refinement Details. |

Conclusion

The single-crystal X-ray diffraction study of this compound has provided a definitive determination of its molecular and crystal structure. The analysis reveals a twisted molecular conformation and a crystal packing dominated by strong O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers. These findings are crucial for understanding the solid-state properties of this compound and can inform its future applications in drug design and materials science.

References

-

Acta Crystallographica - Wikipedia. Available at: [Link].

-

Acta Crystallographica - Hellenica World. Available at: [Link].

-

Cambridge Crystallographic Data Centre - Wikipedia. Available at: [Link].

-

(IUCr) Acta Crystallographica Section E. Available at: [Link].

-

(IUCr) Acta Crystallographica - IUCr Journals - International Union of Crystallography. Available at: [Link].

-

CCDC | Chemistry World. Available at: [Link].

-

Determining crystal structures | Research Starters - EBSCO. Available at: [Link].

-

The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. - YouTube. Available at: [Link].

-

(IUCr) Acta Crystallographica Section B. Available at: [Link].

-

CCDC – Cambridge Crystallographic Data Centre - SERC@IISc - Indian Institute of Science. Available at: [Link].

-

Cambridge Structural Database - Wikipedia. Available at: [Link].

-

Crystal Structure Determination | Crystallography Class Notes - Fiveable. Available at: [Link].

-

X-ray crystallography - Wikipedia. Available at: [Link].

-

Crystal Structure Determination | Powder Diffraction: Theory and Practice | Books Gateway. Available at: [Link].

-

Crystal Structure Determination I. Available at: [Link].

-

The crystal structure of benzoic acid: a redetermination with X-rays at room temperature. Available at: [Link].

-

The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K - ResearchGate. Available at: [Link].

-

X-ray Diffraction III: Pharmaceutical Applications - Moodle@Units. Available at: [Link].

-

Crystal structure of 4-acetylphenyl 3-methylbenzoate - PMC - NIH. Available at: [Link].

Sources

- 1. Determining crystal structures | Research Starters | EBSCO Research [ebsco.com]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. Crystal structure of 4-acetylphenyl 3-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]

- 8. CCDC | Chemistry World [chemistryworld.com]

- 9. m.youtube.com [m.youtube.com]

Solubility Profile of 3-(2-Acetylphenyl)-5-fluorobenzoic Acid: A Theoretical and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous and solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation strategies to in vivo bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 3-(2-Acetylphenyl)-5-fluorobenzoic acid. We will dissect the molecule's structural attributes to predict its behavior in various solvent systems, present a robust, field-proven protocol for empirical solubility determination using the gold-standard shake-flask method, and discuss the interpretation of the resulting data. This document is intended to serve as a practical and theoretical resource for scientists engaged in the pre-formulation and development stages of drug discovery.

Introduction: The Central Role of Solubility

This compound is a molecule of interest in medicinal chemistry, possessing a unique combination of functional groups that dictate its physicochemical properties. Its structure, featuring a carboxylic acid, a ketone, and a fluorinated aromatic system, suggests a complex solubility profile.[1] Understanding this profile is not merely an academic exercise; it is a foundational requirement for successful drug development. Low aqueous solubility can lead to poor absorption, high inter-patient variability, and ultimately, therapeutic failure.[2][3] Therefore, a thorough characterization of an API's solubility is a non-negotiable early-stage gatekeeper for advancing a candidate molecule. This guide provides the theoretical framework and actionable protocols to perform this critical characterization.

Theoretical Analysis of Molecular Structure and Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.[6] An analysis of the functional groups of this compound allows for a robust prediction of its behavior.

-

Carboxylic Acid Group (-COOH): This is the most dominant polar feature. It is a strong hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with polar protic solvents like water, methanol, and ethanol.[7]

-

pH-Dependent Ionization: As a weak acid, the carboxylic group's protonation state is pH-dependent.

-

In acidic media (pH < pKa), it will exist predominantly in its neutral, protonated form, which is less polar and thus expected to have lower aqueous solubility.

-

In neutral to basic media (pH > pKa), it will deprotonate to form the highly polar carboxylate anion (-COO⁻), significantly enhancing its solubility in aqueous solutions.[8]

-

-

Acetyl Group (-C(O)CH₃): The ketone's carbonyl oxygen is a hydrogen bond acceptor, contributing to solubility in polar solvents.

-

Aromatic Rings and Fluorine Substitution: The two phenyl rings constitute a significant non-polar region, which will favor solubility in non-polar organic solvents. The electronegative fluorine atom introduces a dipole but also increases hydrophobicity, creating a nuanced effect.

The Energetic Balance: For dissolution to occur, the energy released from solvent-solute interactions (solvation energy) must be sufficient to overcome two primary energy barriers: the energy holding the solvent molecules together and, more critically, the energy holding the solid API molecules in their crystal structure (crystal lattice energy).[9][10][11] APIs with high lattice energy are often challenging to dissolve, even with favorable solvent interactions.[12][13]

The interplay of these factors is visually summarized in the diagram below.

Caption: Relationship between molecular features and solubility.

Experimental Protocol: Thermodynamic Solubility Determination

The saturation shake-flask method is the universally recognized gold standard for determining equilibrium (thermodynamic) solubility.[14][15] It is reliable, well-established, and provides data that accurately reflects the stable state of the system.[16] A miniaturized version of this protocol is often employed in discovery settings to conserve valuable API.[14][17]

Materials and Equipment

-

This compound (solid, verified purity)

-

Selection of solvents (HPLC grade):

-

2 mL glass vials with screw caps

-

Analytical balance

-

Orbital shaker with temperature control (set to 37°C for biopharmaceutical relevance)[20][21]

-

Microcentrifuge

-

Calibrated pH meter

-

HPLC system with a suitable column (e.g., C18) and validated quantification method

-

Volumetric flasks and pipettes

Step-by-Step Methodology

The following workflow outlines the critical steps for accurate solubility determination.

Caption: Experimental workflow for the shake-flask method.

Rationale and Self-Validation

-

Why excess solid? The continuous presence of undissolved solid is essential to ensure the solution remains saturated throughout the experiment.[14]

-

Why 24-48 hours of shaking? This duration is typically sufficient to ensure the system reaches true thermodynamic equilibrium. Shorter times may measure kinetic solubility, which can overestimate the stable solubility value.[3][18]

-

Why measure pH before and after? For ionizable compounds, the addition of the solid API can alter the pH of the buffer. Verifying the pH at the end of the experiment confirms the precise condition under which solubility was measured.[14][22]

-

Why HPLC for quantification? High-Performance Liquid Chromatography (HPLC) is the preferred analytical method. Unlike UV-Vis spectroscopy, it is highly specific and can separate the parent API from any potential impurities or degradation products that might interfere with the measurement.[14]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured format to facilitate comparison across different solvent systems. The following table presents a hypothetical but theoretically grounded dataset for this compound.

| Solvent System | Solvent Type | pH (at 37°C) | Predicted Solubility (mg/mL) | Remarks |

| 0.1 N HCl | Aqueous Buffer | 1.2 | < 0.01 | Very Slightly Soluble. The molecule is in its neutral, protonated form, minimizing aqueous interaction. |

| Acetate Buffer | Aqueous Buffer | 4.5 | 0.1 - 0.5 | Slightly Soluble. Partial ionization begins as the pH approaches the pKa, increasing solubility. |

| Phosphate Buffer | Aqueous Buffer | 6.8 | > 10 | Soluble. The molecule is predominantly in its ionized carboxylate form, which is highly polar. |

| Methanol | Polar Protic | N/A | 5 - 15 | Soluble. Good hydrogen bonding and polarity match. |

| Ethanol | Polar Protic | N/A | 2 - 10 | Sparingly Soluble. The increasing non-polar character of ethanol reduces its efficiency as a solvent compared to methanol. |

| Acetonitrile | Polar Aprotic | N/A | 1 - 5 | Sparingly Soluble. Can accept H-bonds but cannot donate, less effective than protic solvents. |

| DMSO | Polar Aprotic | N/A | > 50 | Freely Soluble. Strong H-bond acceptor and highly polar, effectively solvates the molecule. |

| Hexane | Non-Polar | N/A | < 0.001 | Practically Insoluble. Extreme mismatch in polarity and intermolecular forces. |

Interpretation: The hypothetical data aligns with our theoretical predictions. The solubility is markedly pH-dependent in aqueous media, a hallmark of an acidic API. According to ICH M9 guidelines, a drug is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL of aqueous media across the pH range of 1.2-6.8.[19][20][21][22] Based on this hypothetical data, this compound would not meet the "highly soluble" criteria due to its low solubility at pH 1.2. This would classify it as a Biopharmaceutics Classification System (BCS) Class II or IV compound, signaling potential bioavailability challenges that must be addressed through formulation science.

Conclusion

The solubility of this compound is a complex function of its molecular structure, governed by its ionizable carboxylic acid, polar ketone, and non-polar aromatic systems. Its solubility is predicted to be highly pH-dependent in aqueous solutions and favorable in polar organic solvents, particularly aprotic solvents like DMSO. The gold-standard shake-flask method provides a robust and reliable means of empirically determining its thermodynamic solubility. The insights gained from such a study are indispensable for guiding rational drug formulation, predicting in vivo performance, and making critical decisions in the drug development pipeline.

References

-

Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Source: Dissolution Technologies. URL: [Link]

-

Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility). Source: Protocols.io. URL: [Link]

-

Title: Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Source: ACS Publications - Analytical Chemistry. URL: [Link]

-

Title: Lattice Energy. Source: Chem.wisc.edu. URL: [Link]

-

Title: How does solubility depend on lattice and hydration energy? Source: Quora. URL: [Link]

-

Title: Determination of aqueous solubility by heating and equilibration: A technical note. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: A review of methods for solubility determination in biopharmaceutical drug characterization. Source: Taylor & Francis Online. URL: [Link]

-

Title: Lattice energy - Wikipedia. Source: Wikipedia. URL: [Link]

-

Title: How Do Hydrogen Bonds Affect Solubility? Source: YouTube. URL: [Link]

-

Title: Write down the solubility of hydrogen-bonded molecules. Source: Homework.Study.com. URL: [Link]

-

Title: 3-(2-Acetylphenyl)-5-fluorobenzoate | C15H10FO3- | CID 86307627. Source: PubChem. URL: [Link]

-

Title: Solubility of Organic Compounds. Source: University of Calgary. URL: [Link]

-

Title: 5.4: Lattice Energy and Solubility. Source: Chemistry LibreTexts. URL: [Link]

-

Title: Significances of Hydrogen Bonding/Importance of Hydrogen Bonding. Source: YouTube. URL: [Link]

-

Title: Intermolecular Forces - Hydrogen Bonding, Dipole Dipole Interactions - Boiling Point & Solubility. Source: YouTube. URL: [Link]

-

Title: ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Source: PubMed Central. URL: [Link]

-

Title: 5.8.2: Lattice Energies and Solubility. Source: Chemistry LibreTexts. URL: [Link]

-

Title: BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Source: International Council for Harmonisation (ICH). URL: [Link]

-

Title: Unit 3: Intermolecular forces and properties. Source: Khan Academy. URL: [Link]

-

Title: Annex 4 - Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Source: World Health Organization (WHO). URL: [Link]

-

Title: Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Source: Dow Development Labs. URL: [Link]

-

Title: Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Source: PubMed. URL: [Link]

-

Title: Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Source: ResearchGate. URL: [Link]

-

Title: Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance. Source: RAPS. URL: [Link]

-

Title: Polarity and Solubility of Organic Compounds. Source: StudySmarter US. URL: [Link]

-

Title: ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Source: Admescope. URL: [Link]

-

Title: POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA. Source: California State University, Northridge. URL: [Link]

-

Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Source: Lund University Publications. URL: [Link]

-

Title: Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. Source: ERIC. URL: [Link]

-

Title: Determination of Solubility Product of AgCl using Potentiometric Titrations. Source: YouTube. URL: [Link]

-

Title: 3.2 Solubility – Introductory Organic Chemistry. Source: Open Oregon Educational Resources. URL: [Link]

-

Title: ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Source: European Medicines Agency (EMA). URL: [Link]

-

Title: The “High Solubility” Definition of the Current FDA Guidance on Biopharmaceutical Classification System May Be Too Strict for Acidic Drugs. Source: Semantic Scholar. URL: [Link]

-

Title: M9 Biopharmaceutics Classification System- Based Biowaivers. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

-

Title: ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Source: ACS Publications - Molecular Pharmaceutics. URL: [Link]

-

Title: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

-

Title: Solubility of Organic Compounds. Source: Chemistry Steps. URL: [Link]

Sources

- 1. 3-(2-Acetylphenyl)-5-fluorobenzoate | C15H10FO3- | CID 86307627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Lattice Energy [chemed.chem.purdue.edu]

- 10. Lattice energy - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. quora.com [quora.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. tandfonline.com [tandfonline.com]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. who.int [who.int]

- 19. ema.europa.eu [ema.europa.eu]

- 20. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 21. admescope.com [admescope.com]

- 22. database.ich.org [database.ich.org]

A Comprehensive Guide to the Purity Analysis of 3-(2-Acetylphenyl)-5-fluorobenzoic Acid

This in-depth technical guide provides a comprehensive framework for assessing the purity of 3-(2-Acetylphenyl)-5-fluorobenzoic acid, a substituted aromatic carboxylic acid with potential applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of analytical methodologies, experimental protocols, and the scientific rationale underpinning a robust purity analysis workflow.

Introduction

This compound is a complex organic molecule featuring a biphenyl scaffold, a carboxylic acid moiety, a ketone functional group, and a fluorine substituent. The precise characterization of its purity is paramount for ensuring its suitability for research and development, as even trace impurities can significantly impact biological activity, chemical reactivity, and material properties. This guide outlines a multi-faceted analytical approach to provide a comprehensive purity profile, encompassing identification, quantification of the main component, and the detection and characterization of potential impurities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing appropriate analytical methods. While experimental data is not extensively available, key properties can be computed or inferred from its structure.

| Property | Value/Prediction | Source |

| Molecular Formula | C₁₅H₁₁FO₃ | |

| Molecular Weight | 257.24 g/mol | |

| XLogP3 | 3.5 | |

| Melting Point | Predicted: 80-100 °C | Inferred from analogous compounds[1] |

| Boiling Point | Predicted: >300 °C | Inferred from analogous compounds[1] |

| UV Absorption | Predicted: Significant absorbance in the UV region due to the aromatic systems and carbonyl group. |

Potential Impurities

The impurity profile of a synthesized compound is intrinsically linked to its manufacturing process. While a specific synthesis route for this compound is not publicly documented, potential impurities can be anticipated based on common synthetic strategies for diaryl ketones and benzoic acid derivatives.[2] These may include:

-

Starting materials: Unreacted precursors used in the synthesis.

-

Intermediates: Partially reacted molecules from intermediate synthetic steps.

-

By-products: Resulting from side reactions or incomplete reactions.

-

Residual solvents: Organic solvents used during synthesis and purification.[3]

-

Reagents and catalysts: Trace amounts of chemicals used to facilitate the reaction.

Orthogonal Analytical Strategy for Purity Determination

A robust purity assessment relies on the principle of orthogonality, where multiple analytical techniques with different separation and detection principles are employed. This approach minimizes the risk of overlooking impurities that may not be detected by a single method.

Caption: Orthogonal analytical workflow for purity assessment.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity determination of non-volatile organic compounds. When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for impurity identification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is the primary technique for quantifying the purity of this compound. The method's accuracy and reliability are ensured through rigorous validation according to ICH Q2(R1) guidelines.[4][5]

Experimental Protocol:

-

Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a suitable starting point for separating aromatic compounds.[6]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for resolving compounds with varying polarities.

-

Detection: Based on the aromatic structure, a detection wavelength in the range of 254 nm is likely to provide good sensitivity.

-

Sample Preparation: The sample should be accurately weighed and dissolved in a suitable solvent, such as the mobile phase, to a known concentration.

System Suitability: Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and evaluating parameters such as peak area precision, tailing factor, and theoretical plates.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is instrumental in identifying unknown impurities by providing molecular weight information.[7][8] This technique is particularly valuable for characterizing impurities that are structurally similar to the main compound.

Experimental Protocol:

-

Instrumentation: An LC system coupled to a mass spectrometer (e.g., single quadrupole, triple quadrupole, or high-resolution mass spectrometer like TOF or Orbitrap).

-

Ionization Source: Electrospray ionization (ESI) is a common choice for polar molecules like carboxylic acids.

-

Chromatographic Conditions: The HPLC method developed for purity analysis can often be directly transferred to the LC-MS system.

-

Data Analysis: The mass-to-charge ratio (m/z) of eluting peaks is used to determine the molecular weight of potential impurities. Tandem MS (MS/MS) experiments can provide fragmentation patterns for structural elucidation.[9][10]

Spectroscopic Methods

Spectroscopic techniques provide crucial information about the molecular structure and functional groups present in the sample, serving as a confirmation of identity and an indicator of certain types of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for structural elucidation and purity assessment.[11][12][13][14] Both ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule. The integration of the signals can be used to determine the relative ratios of different components in a mixture.

-

¹³C NMR: Reveals the carbon framework of the molecule.

-

¹⁹F NMR: Is particularly useful for fluorine-containing compounds, providing a sensitive probe for the fluorine environment.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the NMR spectra are compared with the expected values for the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. It serves as a rapid and straightforward method for confirming the identity of the compound.

Experimental Protocol:

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.

-

Data Analysis: The positions and intensities of the absorption bands in the IR spectrum are correlated with specific functional groups (e.g., C=O stretch of the carboxylic acid and ketone, C-F stretch).

Other Analytical Techniques

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

Residual solvents are common process-related impurities in active pharmaceutical ingredients.[15] GC with headspace sampling is the standard method for their analysis, as outlined in USP <467>.[1]

Experimental Protocol:

-

Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

-

Column: A column with a stationary phase suitable for separating a wide range of organic solvents (e.g., a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase).

-

Sample Preparation: A known amount of the sample is weighed into a headspace vial and dissolved in a high-boiling point solvent (e.g., dimethyl sulfoxide).

-

Data Analysis: The retention times and peak areas of any detected solvents are compared to those of a standard mixture of known solvents.

Thermal Analysis (TGA/DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability, melting point, and the presence of volatile components like water.[10]

-

TGA: Measures the change in mass of a sample as a function of temperature, which is useful for determining water content and decomposition temperatures.

-

DSC: Measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the melting point and the detection of polymorphic forms.

Experimental Protocol (DSC for Melting Point):

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan.

-

Temperature Program: The sample is heated at a controlled rate (e.g., 10 °C/min) through its expected melting range.

-

Data Analysis: The onset and peak of the melting endotherm are used to determine the melting point and assess its sharpness, which is an indicator of purity.

Data Interpretation and Purity Calculation

The final purity value is typically determined by the HPLC-UV area percent method, corrected for any non-UV active impurities identified by other techniques (e.g., water by TGA, residual solvents by GC).

Purity Calculation:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x (100 - % Water - % Residual Solvents)

Conclusion

The purity analysis of this compound requires a comprehensive and multi-disciplinary approach. By employing an orthogonal array of analytical techniques, including chromatography, spectroscopy, and thermal analysis, a complete and reliable purity profile can be established. The methodologies and protocols outlined in this guide provide a robust framework for researchers and drug development professionals to ensure the quality and consistency of this important chemical entity. All analytical methods must be validated according to the principles outlined in ICH Q2(R1) to ensure the generation of trustworthy and scientifically sound data.[4][5]

References

-

PubChem. 3-(2-Acetylphenyl)-5-fluorobenzoate. National Center for Biotechnology Information. [Link]

-

LCGC International. Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy. [Link]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

LabRulez LCMS. Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. [Link]

-

PubChem. 3-Amino-5-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

-

Drug Development & Delivery. Application of LCMS in small-molecule drug development. [Link]

-

RSC Publishing. GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. [Link]

-

TSI Journals. Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. [Link]

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

-

NETZSCH. 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. [Link]

-

Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC. [Link]

-

Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

-

Wikipedia. 3-Fluorobenzoic acid. [Link]

-

ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]

-

ResearchGate. A high performance LC-MS/MS method for the estimation of Erlotinib in human plasma. [Link]

-

Shimadzu. Reducing the False Positive of Isovaleric Acidemia in Newborn Screening using Flow Injection Analysis-Tandem Mass Spectrometry. [Link]

-

The Royal Society of Chemistry. Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. [Link]

-

PubMed Central. Solution growth and thermal treatment of crystals lead to two new forms of 2-((2,6-dimethylphenyl)amino)benzoic acid. [Link]

-

ResearchGate. FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. [Link]

-

AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

-

eurl-pesticides.eu. Method name LC-MS/MS-ESI(+)-5. [Link]

-

Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. [Link]

-

Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

-

Slideshare. Structural elucidation by NMR(1HNMR). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]